molecular formula C22H26ClN3O3S B4979741 3-butoxy-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

3-butoxy-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B4979741
M. Wt: 448.0 g/mol
InChI Key: JOCMDTAFIRWBNS-UHFFFAOYSA-N
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Description

3-butoxy-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with the molecular formula C22H26ClN3O3S. This compound is known for its unique chemical structure, which includes a butoxy group, a chloro-substituted phenyl ring, and a morpholine moiety. It has a molecular weight of approximately 447.98 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-(morpholin-4-yl)aniline with butyl chloroformate to form an intermediate, which is then reacted with 3-butoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-butoxy-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-butoxy-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-butoxy-N-(3-chloro-4-morpholin-4-ylphenyl)benzamide
  • 3-butoxy-N-(3-chloro-4-piperidin-4-ylphenyl)benzamide
  • 3-butoxy-N-(3-chloro-4-pyrrolidin-4-ylphenyl)benzamide

Uniqueness

3-butoxy-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, contributes to its potential biological activity and differentiates it from other similar compounds .

Properties

IUPAC Name

3-butoxy-N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3S/c1-2-3-11-29-18-6-4-5-16(14-18)21(27)25-22(30)24-17-7-8-20(19(23)15-17)26-9-12-28-13-10-26/h4-8,14-15H,2-3,9-13H2,1H3,(H2,24,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCMDTAFIRWBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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